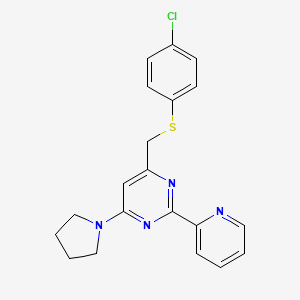
4-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
Beschreibung
This pyrimidine derivative features a central pyrimidine ring substituted at three positions:
- Position 2: A 2-pyridinyl group, contributing π-π stacking interactions in biological systems.
- Position 6: A 1-pyrrolidinyl group, a five-membered cyclic amine that enhances solubility and basicity.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with pyrimidine-based drugs targeting kinases, receptors, or enzymes .
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4S/c21-15-6-8-17(9-7-15)26-14-16-13-19(25-11-3-4-12-25)24-20(23-16)18-5-1-2-10-22-18/h1-2,5-10,13H,3-4,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIWDBHEBRWZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine , with CAS number 477866-89-0, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data to elucidate its pharmacological potential.
- Molecular Formula : C20H19ClN4S
- Molecular Weight : 382.91 g/mol
- Boiling Point : Predicted at 527.1 ± 50.0 °C
- Density : 1.33 ± 0.1 g/cm³
The biological activity of this compound is primarily attributed to its structural features, which include a chlorophenyl group and a sulfanyl moiety. These functionalities enhance its interaction with biological targets, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenyl group have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
| Other derivatives | Various strains | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In studies, it demonstrated strong inhibitory effects, which are crucial for developing treatments for conditions like Alzheimer's disease and certain infections.
- IC50 Values : The synthesized compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Antiviral Activity
A notable study involved the synthesis of sulfonamide derivatives similar in structure to our compound, which were screened for antiviral activity against Tobacco Mosaic Virus (TMV). Some derivatives demonstrated up to 50% inhibition of TMV, indicating potential antiviral properties .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound 7a | 0.5 | 38.42 |
| Compound 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Pharmacological Implications
The diverse biological activities of this compound suggest its potential application in various therapeutic areas:
- Antibacterial Agents : Effective against specific bacterial strains.
- Antiviral Agents : Potentially useful in combating viral infections.
- Enzyme Inhibitors : Could serve as leads for developing treatments for diseases linked with enzyme dysfunctions.
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis at Key Positions
The following table highlights structural differences among analogues:
*Estimated based on molecular formula (C₁₉H₁₈ClN₅S).
Key Observations:
- Position 2 : The 2-pyridinyl group is conserved in analogues from and , suggesting its role in maintaining planar geometry for target binding .
- Position 6 : The 1-pyrrolidinyl group contrasts with sulfanyl (), hydroxyl (), or methyl () substituents. Pyrrolidine’s cyclic amine may improve solubility compared to hydrophobic groups like sulfanyl .
Electronic and Physicochemical Properties
- Lipophilicity: The (4-chlorophenyl)sulfanylmethyl group increases hydrophobicity compared to hydroxyl or amino substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
- Steric Effects : Bulkier substituents at position 6 (e.g., piperidinyl in ) may hinder binding to compact active sites compared to the smaller pyrrolidinyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


